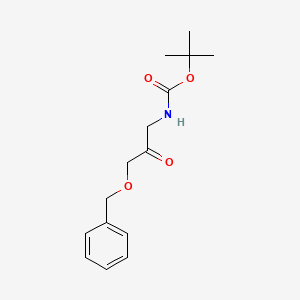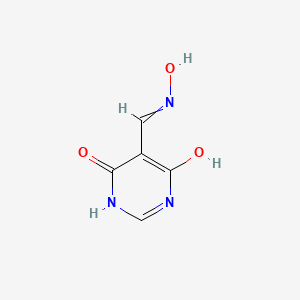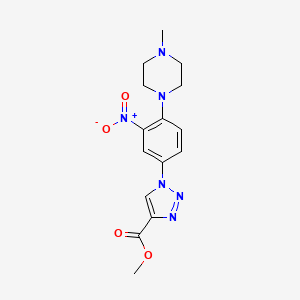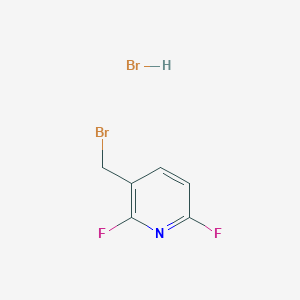
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of bromomethyl and difluoropyridine groups, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide typically involves the bromination of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethyl group is introduced at the 3-position of the pyridine ring, resulting in the formation of 3-(Bromomethyl)-2,6-difluoropyridine .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact. The reaction conditions are carefully controlled to achieve consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl-substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The difluoropyridine moiety contributes to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: Similar in structure but contains an ethylpyrrolidine group instead of a difluoropyridine group.
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine: Contains a trimethylsilyl group instead of a difluoropyridine group.
Uniqueness
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide is unique due to the presence of both bromomethyl and difluoropyridine groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and biological applications. The difluoropyridine moiety enhances the compound’s ability to participate in diverse chemical reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution .
Propiedades
Fórmula molecular |
C6H5Br2F2N |
|---|---|
Peso molecular |
288.92 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,6-difluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H4BrF2N.BrH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H |
Clave InChI |
QGAOYGHVMJTGKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1CBr)F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


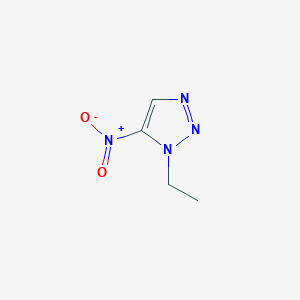
![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/no-structure.png)


